molecular formula C13H28Cl2N2 B1402601 2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride CAS No. 1361113-14-5

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride

Cat. No.: B1402601
CAS No.: 1361113-14-5
M. Wt: 283.3 g/mol
InChI Key: WGSGQBFEYCKQTH-UHFFFAOYSA-N
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Description

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides.

    Attachment of the Ethylamine Side Chain: The ethylamine side chain is attached through an alkylation reaction.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-piperidine: Shares a similar piperidine core structure but differs in the position of the cyclohexyl group.

    2-(1-Phenyl-piperidin-3-yl)-ethylamine: Similar structure with a phenyl group instead of a cyclohexyl group.

    N-Methyl-1-(1-phenylcyclohexyl)piperidine: Contains both piperidine and cyclohexyl groups but with different substitutions.

Uniqueness

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride is unique due to its specific combination of the piperidine ring, cyclohexyl group, and ethylamine side chain. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1-cyclohexylpiperidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-9-8-12-5-4-10-15(11-12)13-6-2-1-3-7-13;;/h12-13H,1-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSGQBFEYCKQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 2
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 3
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 4
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 5
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 6
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride

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